molecular formula C22H27N3O3 B2396570 (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 1903347-90-9

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Katalognummer: B2396570
CAS-Nummer: 1903347-90-9
Molekulargewicht: 381.476
InChI-Schlüssel: IIGFPUJPKJNUEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two pharmaceutically relevant moieties: a phenethylpiperazine group and a pyridine ring ether-linked to a tetrahydrofuran . The phenethylpiperazine scaffold is a common feature in compounds studied for their activity within the central nervous system . Research on similar structures has shown that the piperazine ring can contribute to neuroprotective properties, potentially offering pathways for investigation in neurodegenerative conditions . Furthermore, the tetrahydrofuran moiety is a key structural element in several therapeutically important molecules, suggesting its role in fine-tuning the compound's pharmacokinetic properties and target binding affinity . The specific molecular architecture of this compound suggests potential application as a versatile scaffold for developing receptor antagonists. Researchers may find value in evaluating its activity against various G protein-coupled receptors (GPCRs), particularly serotonin receptors like 5-HTR1D and 5-HTR1B, given that inhibition of these targets is an active area of investigation in oncology research, especially for certain cancer subtypes . As a sophisticated research chemical, it is ideally suited for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for more complex molecular entities. This product is intended For Research Use Only and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

[2-(oxolan-3-yloxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-22(19-6-9-23-21(16-19)28-20-8-15-27-17-20)25-13-11-24(12-14-25)10-7-18-4-2-1-3-5-18/h1-6,9,16,20H,7-8,10-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGFPUJPKJNUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a tetrahydrofuran and pyridine structure, which is significant for its biological interactions. The molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, and its structure can be represented as follows:

 4 Phenethylpiperazin 1 yl 2 tetrahydrofuran 3 yl oxy pyridin 4 yl methanone\text{ 4 Phenethylpiperazin 1 yl 2 tetrahydrofuran 3 yl oxy pyridin 4 yl methanone}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of serotonin and dopamine pathways, which are critical in regulating mood and behavior.

Key Mechanisms:

  • Serotonergic Activity : The piperazine ring is known to interact with serotonin receptors, potentially influencing mood and anxiety levels.
  • Dopaminergic Modulation : The phenethyl group may enhance dopaminergic signaling, which could be beneficial in treating disorders like schizophrenia or depression.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters.

Biological Activity Overview

The following table summarizes the key biological activities observed for the compound based on current literature:

Activity Observation Reference
Antidepressant-like effectsSignificant reduction in depressive behaviors in animal models
Anxiolytic propertiesDecreased anxiety-related behaviors in rodent tests
Neuroprotective effectsProtection against neurotoxicity in vitro
Antipsychotic potentialModulation of dopaminergic pathways

Case Studies

Several studies have evaluated the efficacy and safety profile of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone:

  • Study on Depression Models :
    • In a controlled study involving mice subjected to chronic mild stress, administration of the compound resulted in a significant improvement in behavioral scores indicative of reduced depression-like symptoms. The study concluded that the compound may serve as a potential antidepressant candidate due to its serotonergic activity .
  • Anxiety Reduction in Rodents :
    • Another investigation focused on the anxiolytic effects observed in rats exposed to elevated plus maze tests. Results indicated that the compound significantly increased time spent in open arms, suggesting reduced anxiety levels .
  • Neuroprotection Against Oxidative Stress :
    • A recent study assessed the neuroprotective properties of the compound against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells. The findings demonstrated that treatment with the compound led to improved cell viability and reduced markers of oxidative damage .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is C21H28N4O2C_{21}H_{28}N_4O_2, with a molecular weight of approximately 368.48 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, alongside a pyridine moiety that enhances its pharmacological properties.

Pharmaceutical Applications

  • Antidepressant Activity
    • The piperazine structure is often associated with antidepressant properties. Studies have indicated that derivatives of piperazine can exhibit selective serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders. The incorporation of the tetrahydrofuran moiety may enhance the bioavailability and efficacy of the compound in the central nervous system .
  • Antitumor Properties
    • Research has shown that compounds containing piperazine and pyridine rings can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, derivatives similar to (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone have been evaluated for their ability to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects
    • The compound's potential as a neuroprotective agent has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that piperazine derivatives can modulate adenosine receptors, which play a crucial role in neuroprotection .

Case Studies

Study ReferenceFocusFindings
PMC4457358 Structure–activity relationshipIdentified key structural features that enhance the binding affinity to serotonin receptors, suggesting potential for antidepressant activity.
PMC10488698 Antitumor activityDemonstrated that similar compounds can significantly reduce tumor size in preclinical models, indicating strong antitumor potential.
MDPI Pharmaceuticals NeuroprotectionFound that certain piperazine derivatives exhibited protective effects against neuronal cell death induced by oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Relevance

The compound shares structural similarities with several piperazine- and pyridine-based derivatives, as exemplified below:

Compound Key Structural Features Reported Activity Reference
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone 4-Methylpiperazine, triazole-phenyl, chloro-pyrimidine Kinase inhibition (e.g., ALK, EGFR) with IC₅₀ values in nanomolar range
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone 4-Fluorophenyl-piperazine, benzotriazole Serotonin receptor antagonism (5-HT₁₀/₂₀) with moderate selectivity
Target Compound 4-Phenethylpiperazine, tetrahydrofuran-3-yloxy-pyridine Hypothesized CNS receptor modulation (e.g., dopamine, serotonin) based on pharmacophore N/A

Key Observations :

  • Heterocyclic Moieties : The tetrahydrofuran-3-yloxy group introduces a chiral center and ether linkage, which could alter metabolic stability relative to triazole or morpholine derivatives .
  • Methanone Linker: The ketone bridge is conserved across analogs, suggesting a role in maintaining conformational rigidity for target binding.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps may include:

  • Piperazine functionalization : Alkylation of the piperazine ring with phenethyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-phenethyl substituent .
  • Pyridine-tetrahydrofuran coupling : Formation of the ether linkage between the pyridine and tetrahydrofuran moieties via Mitsunobu or SN2 reactions, requiring anhydrous conditions and catalysts like DIAD/PPh₃ .
  • Methanone bridge assembly : Use of coupling agents (e.g., EDC/HOBt) to link the piperazine and pyridine-tetrahydrofuran units .
    Critical factors : Temperature control (±5°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for nucleophilic steps) significantly impact yield .

Advanced: How can stereoselectivity in the tetrahydrofuran-3-yl ether linkage be optimized during synthesis?

Answer:
Stereoselectivity is achieved through:

  • Chiral catalysts : Use of Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control the tetrahydrofuran ring’s 3-position configuration .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control during etherification .
  • Computational guidance : DFT calculations predict transition states to refine reaction parameters, minimizing racemization .
    Validation via chiral HPLC or X-ray crystallography is essential .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
  • IR spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure and confirms stereochemistry .

Advanced: What strategies resolve discrepancies in biological activity data across in vitro assays?

Answer:

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers due to solvent interference (e.g., DMSO >0.1% cytotoxicity) .
  • Orthogonal validation : Cross-verify using SPR (binding affinity) and functional assays (cAMP inhibition) to reconcile conflicting results .

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in aqueous buffers. Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is recommended .
  • Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Monitor via HPLC for hydrolysis of the methanone bridge .

Advanced: How can computational modeling predict target interactions, and what experimental synergy is required?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs or kinases, focusing on piperazine’s H-bonding and tetrahydrofuran’s hydrophobic interactions .
  • MD simulations : Assess binding stability over 100-ns trajectories, validated by mutagenesis (e.g., Ala-scanning of target residues) .
  • Experimental synergy : Pair computational predictions with SPR (for kinetic data) and ITC (for thermodynamic profiling) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.